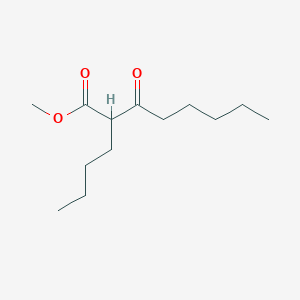
Methyl 2-butyl-3-oxooctanoate
Description
Methyl 2-butyl-3-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a methyl group, a butyl group, and an oxooctanoate moiety
Properties
CAS No. |
74583-78-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 2-butyl-3-oxooctanoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-8-10-12(14)11(9-7-5-2)13(15)16-3/h11H,4-10H2,1-3H3 |
InChI Key |
CGVHOSUEYSHIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(CCCC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-butyl-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-butyl-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl 2-butyl-3-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-butyl-3-oxooctanoate involves its interaction with various molecular targets. In enzymatic reactions, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The resulting products can then participate in further metabolic pathways. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: Similar in structure but with a shorter carbon chain.
Ethyl 2-butyl-3-oxooctanoate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-butyl-3-oxononanoate: Similar but with a longer carbon chain.
Uniqueness
Methyl 2-butyl-3-oxooctanoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


